4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methylbenzenesulfonate
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Overview
Description
4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methylbenzenesulfonate involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and waste minimization strategies .
Chemical Reactions Analysis
Types of Reactions
4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenyl and methylbenzenesulfonate groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-{9,11-dioxo-5H,6H,7H,8H,10H-indeno[1,2-b]quinolin-10-yl}phenyl 2-(1,3-dioxoisoindol-2-yl)acetate
- (7,7-Dimethyl-1,4-dioxo-2,3,4,5,6,7-hexahydro-1H-inden-2-yl)acetic acid .
Uniqueness
4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C31H27NO5S |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
[4-(7,7-dimethyl-9,11-dioxo-6,8,10,10a-tetrahydroindeno[1,2-b]quinolin-10-yl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C31H27NO5S/c1-18-8-14-21(15-9-18)38(35,36)37-20-12-10-19(11-13-20)26-27-24(16-31(2,3)17-25(27)33)32-29-22-6-4-5-7-23(22)30(34)28(26)29/h4-15,26,28H,16-17H2,1-3H3 |
InChI Key |
RUSPVENDJMIUQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3C4C(=NC5=C3C(=O)CC(C5)(C)C)C6=CC=CC=C6C4=O |
Origin of Product |
United States |
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